molecular formula C13H11F3N2O B14768134 6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine

6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B14768134
M. Wt: 268.23 g/mol
InChI Key: PGOARLQWWZEDQX-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an amino group at the 6th position, a methyl group at the 2nd position, and a trifluoromethoxyphenyl group at the 3rd position of the pyridine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups at the amino position.

Scientific Research Applications

6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This makes it particularly valuable in the design of compounds with specific biological activities and improved pharmacokinetic profiles.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

6-methyl-5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O/c1-8-11(5-6-12(17)18-8)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,1H3,(H2,17,18)

InChI Key

PGOARLQWWZEDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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